(R)-(+)-1-Phenylpropyl isocyanate

Descripción general

Descripción

(R)-(+)-1-Phenylpropyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Pathways

For example, certain indole derivatives have been found to affect the degradation of tryptophan in higher plants .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that [(1r)-1-isocyanatopropyl]benzene may also have diverse effects .

Action Environment

It is known that environmental conditions can significantly impact the behavior of similar compounds .

Actividad Biológica

(R)-(+)-1-Phenylpropyl isocyanate (CAS Number: 164033-11-8) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

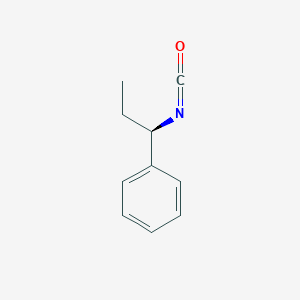

This compound is characterized by the presence of an isocyanate functional group (-N=C=O) attached to a phenylpropyl moiety. This structure contributes to its reactivity and biological properties. The compound can be synthesized through the reaction of (R)-(+)-1-phenylpropanamine with phosgene, a common method for producing isocyanates.

Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds with similar isocyanate functionalities could inhibit cell proliferation in a dose-dependent manner. For example, derivatives of phenylisocyanates have shown antiproliferative activity against resistant cancer cell lines, suggesting a potential role in overcoming multidrug resistance in cancer therapy .

Table 1: Antiproliferative Activity of Isocyanates

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| Phenylisocyanate | MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

| Butyl Isocyanate | A549 (lung cancer) | 10.0 | Inhibition of P-glycoprotein efflux |

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : Studies have shown that isocyanates can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Certain derivatives have been found to cause cell cycle arrest, particularly in the G2/M phase, thereby inhibiting cell division.

- Inhibition of Drug Efflux : The compound may inhibit P-glycoprotein, a protein that pumps drugs out of cells, thereby increasing the intracellular concentration of chemotherapeutic agents .

Toxicological Studies

While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. A study on phenyl isocyanate exposure in rats revealed respiratory irritations and potential long-term pulmonary effects. The study indicated that exposure to high concentrations resulted in decreased body weight, hypoactivity, and respiratory distress, highlighting the need for caution when handling this compound .

Table 2: Toxicological Effects Observed in Animal Studies

| Exposure Level (mg/m³) | Observed Effects |

|---|---|

| 0 | Control group; no significant effects |

| 4 | Mild respiratory irritation |

| 7 | Decreased body weight; respiratory distress |

| 10 | Severe respiratory acidosis; increased mortality |

Case Studies and Research Findings

Several studies have investigated the biological activity of various isocyanates, including this compound:

- Case Study 1 : In vitro assays demonstrated that this compound inhibited the proliferation of human leukemia cells at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

- Case Study 2 : A comparative study on different phenylisocyanates showed that this compound had superior efficacy in inducing apoptosis compared to its structural analogs.

Aplicaciones Científicas De Investigación

Chemical Derivatization

Derivatization of Alcohols and Thiocarbamates

(R)-(+)-1-Phenylpropyl isocyanate is primarily used for the derivatization of alcohols, thiocarbamates, and hydroxy fatty acids. This process enhances the properties of these compounds, making them more suitable for further reactions or applications. The derivatization process typically involves the formation of urethanes or ureas, which are crucial in synthesizing various pharmaceuticals and agrochemicals .

Polymer Chemistry

Asymmetric Polymerization

One of the notable applications of this compound is in asymmetric polymerization. Research has shown that isocyanates can be polymerized using optically active initiators to produce polymers with specific helical structures. These polymers exhibit unique optical properties, making them valuable for applications in materials science where chirality plays a significant role .

Table 1: Summary of Polymerization Studies

| Polymer Type | Initiator Used | Optical Activity | Yield (%) |

|---|---|---|---|

| Poly(3-phenylpropyl isocyanate) | t-BuLi-( - )-sparteine complex | Right-handed helices | 65 |

| Poly(4-phenylbutyl isocyanate) | Lithium (- )-menthoxide | Left-handed helices | 78 |

| Poly(butyl isocyanate) | Chiral lithium alkoxides | Not specified | Variable |

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

Isocyanates, including this compound, are utilized in the synthesis of various pharmaceutical compounds. Their ability to form stable urea linkages makes them ideal for creating biologically active molecules. For instance, they have been employed in the synthesis of anti-cancer drugs and other therapeutics due to their reactivity with amines and alcohols .

Material Science

Modification of Cellulose and Nanocellulose

Recent studies have highlighted the use of isocyanates in modifying cellulose and nanocellulose materials to enhance their properties. For example, cellulose sheets treated with this compound exhibited improved mechanical strength and biocompatibility, making them suitable for biomedical applications such as hemodialysis membranes .

Table 2: Properties of Modified Cellulose

| Modification Technique | Isocyanate Used | Property Enhanced |

|---|---|---|

| Grafting with betaine | This compound | Biocompatibility |

| Reaction with HMDI | Phenylisocyanate | Mechanical strength |

| Grafting with phosphoryl choline | 2-Methacryloyloxyethyl Isocyanate | Blood compatibility |

Safety and Handling Considerations

While this compound has numerous applications, it is essential to handle it with care due to its potential health hazards. Exposure to isocyanates can lead to respiratory issues and occupational asthma, particularly at low concentrations . Proper safety protocols must be established when working with this compound in industrial or laboratory settings.

Propiedades

IUPAC Name |

[(1R)-1-isocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPXXSJFZSZULR-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.